Cefetamet is the active metabolite of cefetamet pivoxil, a third-generation cephalosporin antibiotic. It is classified as a beta-lactam antibiotic, a group characterized by a beta-lactam ring in their molecular structure. Cefetamet is known for its broad spectrum of activity against many aerobic gram-positive and gram-negative bacteria. [, ] Notably, it demonstrates good activity against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis, which are common respiratory pathogens. [, , ] This beta-lactamase stability makes cefetamet a valuable tool for studying bacterial resistance mechanisms. [, ] It is also employed in research investigating the penetration and activity of antibiotics in various tissues and fluids, such as the maxillary sinus mucosa. []
Cefetamet is sourced from the fermentation of certain fungi or can be synthesized through chemical processes that involve modifications to existing cephalosporin structures. It falls under the classification of β-lactam antibiotics, specifically within the cephalosporin subclass, which are known for their ability to inhibit bacterial cell wall synthesis.
The synthesis of cefetamet sodium has been optimized through various innovative synthetic routes that emphasize green chemistry principles. Traditional methods often faced challenges such as low yields and complex procedures. Recent studies have focused on improving these aspects by exploring novel pathways and employing specific catalysts to enhance reaction conditions. Key parameters evaluated include temperature, pH, and the choice of solvents to maximize yield and purity while minimizing environmental impact .
The synthesis typically involves the following steps:
Cefetamet has a complex molecular structure defined by its molecular formula with a molecular weight of approximately 366.40 g/mol. The structure features a β-lactam ring that is essential for its antibacterial activity, along with a thiazole ring that contributes to its pharmacological properties.
Cefetamet undergoes various chemical reactions that are pivotal for its activity:
Cefetamet exerts its bactericidal action primarily by inhibiting the transpeptidation step in peptidoglycan synthesis within bacterial cell walls. It binds to one or more PBPs, disrupting the formation of cross-links that provide structural integrity to the cell wall. As a result, this leads to cell lysis and death, particularly in actively dividing bacteria .
Cefetamet is primarily used in clinical settings as an antibiotic for treating various bacterial infections. Its broad-spectrum activity makes it effective against respiratory tract infections, skin infections, and urinary tract infections caused by susceptible organisms. Additionally, it serves as a reference standard in analytical chemistry for developing methods to quantify cephalosporins in pharmaceutical formulations .
Cefetamet (chemical name: (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) belongs to the cephalosporin class of β-lactam antibiotics, specifically classified as a third-generation cephalosporin based on its antimicrobial spectrum and β-lactamase stability [4] [7]. Its molecular formula is C₁₄H₁₅N₅O₅S₂, with a molecular weight of 397.42 g/mol [6] [10]. The compound exists as a zwitterion under physiological conditions, contributing to its solubility properties and pharmacokinetic behavior [2].
The molecular structure of cefetamet contains several functionally critical components:
Table 1: Structural Features and Functional Significance of Cefetamet
Structural Element | Position | Functional Significance |
---|---|---|
β-Lactam ring | Core | Essential for PBP binding and bactericidal activity; susceptible to β-lactamase hydrolysis |
Aminothiazolyl oxime group | C7 | Enhances Gram-negative penetration; provides β-lactamase stability |
Methyl group | C3 | Modulates pharmacokinetic properties; reduces plasma protein binding affinity |
Carboxylic acid | C2 | Contributes to hydrophilicity; facilitates renal elimination |
Dihydrothiazine ring | Core | Determines spatial configuration required for antimicrobial activity |
Compared to earlier cephalosporins, cefetamet's structural configuration—particularly the Z-isomer of the methoxyimino group—optimizes its interaction with Gram-negative porin channels while sterically hindering access to β-lactamase enzymes [9]. This configuration also contributes to its lower affinity for penicillin-binding proteins in Gram-positive organisms, explaining its relatively reduced potency against these pathogens compared to first-generation cephalosporins [1] [4]. The absence of a methylthiotetrazole (MTT) side chain differentiates it from cephalosporins associated with coagulopathies and disulfiram-like reactions, reflecting its improved safety profile in this regard [7].
The development of cefetamet emerged from the systematic effort to expand cephalosporin activity against Gram-negative pathogens while addressing growing β-lactamase resistance. Discovered as part of Roche Research Laboratories' antibiotic development program in the early 1980s, cefetamet (initially designated Ro 15-8074) was designed through strategic molecular modifications of the cephem nucleus [2] [9]. Its structural lineage derives from cefotaxime, sharing the aminothiazolyl methoxyimino side chain but lacking the acetoxy group at position 3—a modification that simplified synthesis while maintaining antimicrobial efficacy [6] [10].
Cefetamet is classified as a third-generation cephalosporin based on three defining characteristics:
Table 2: Classification Characteristics of Cefetamet Within the Cephalosporin Generations
Generation | Representatives | Gram-Positive Activity | Gram-Negative Activity | β-Lactamase Stability |
---|---|---|---|---|
First | Cefazolin, Cephalexin | +++ | + (Limited to PEcK organisms*) | Low |
Second | Cefuroxime, Cefoxitin | ++ | ++ (HEN** coverage added) | Moderate (variable) |
Third | Cefetamet, Ceftriaxone | + | +++ (Broad Enterobacteriaceae) | High (especially against TEM enzymes) |
Fourth | Cefepime | ++ | ++++ (Including Pseudomonas) | Very high (AmpC stability) |
Fifth | Ceftaroline | +++ (MRSA coverage) | ++ | Variable |
PEcK: Proteus mirabilis, Escherichia coli, Klebsiella pneumoniae*HEN: Haemophilus influenzae, Enterobacter aerogenes, Neisseria species
The historical context for cefetamet's development was driven by the clinical need for orally administered cephalosporins effective against increasingly resistant community-acquired pathogens. While early third-generation agents like cefotaxime and ceftriaxone required parenteral administration, cefetamet was developed alongside cefixime and cefpodoxime to provide oral alternatives with comparable spectra [1] [4]. Its in vitro activity profile showed particular promise against urinary tract pathogens and respiratory pathogens, with minimum inhibitory concentrations (MIC₉₀) for Haemophilus influenzae typically ≤0.03 μg/mL and for Enterobacteriaceae ranging from 0.12 to 2 μg/mL, depending on the species and resistance patterns [9]. Notably, cefetamet lacked clinically useful activity against Pseudomonas aeruginosa, Enterococci, and Bacteroides fragilis, consistent with its third-generation classification [1] [4].
Cefetamet itself possesses extremely low oral bioavailability due to its hydrophilic nature and zwitterionic characteristics that limit gastrointestinal absorption. To overcome this pharmacokinetic challenge, cefetamet pivoxil (Ro 15-8075) was developed as an lipophilic ester prodrug specifically engineered to enhance intestinal absorption [2] [5]. This prodrug is the pivaloyloxymethyl ester of cefetamet, formed through esterification of the carboxylic acid group at position 4 of the cephalosporin nucleus [5] [9].
The bioconversion process occurs rapidly following absorption:
Table 3: Pharmacokinetic Properties of Cefetamet Pivoxil and Liberated Cefetamet
Parameter | Cefetamet Pivoxil (Prodrug) | Cefetamet (Active Metabolite) | Notes |
---|---|---|---|
Absolute Bioavailability | 38-60% | N/A (active metabolite) | Food enhances absorption by 25-30% |
Tmax (oral) | 2.5-4 hours | 3-4 hours | Food delays Tmax by approximately 1 hour |
Protein Binding | Not applicable | 20-25% (albumin-bound) | Independent of concentration |
Volume of Distribution | Not applicable | 0.29 L/kg | Consistent with extracellular water distribution |
Metabolic Conversion | Rapid first-pass hydrolysis | Not significantly metabolized | >95% converted to active moiety |
Renal Excretion | <1% | 88% unchanged in urine | Glomerular filtration (+ minor tubular secretion) |
Non-Renal Clearance | Not applicable | 17 mL/min | Negligible hepatic metabolism |
Food significantly enhances the bioavailability of cefetamet pivoxil, with absorption increasing from approximately 41% under fasting conditions to 50-60% when administered with food [2] [5]. This food effect is attributed to delayed gastric emptying and increased solubilization in the presence of dietary lipids, though concomitant administration with antacids or H₂-receptor antagonists like ranitidine does not significantly alter absorption kinetics [5]. The liberated cefetamet demonstrates linear pharmacokinetics across therapeutic dose ranges (500-2000mg), with peak plasma concentrations (Cmax) of approximately 4–5 μg/mL achieved 3–4 hours after a 500mg dose of the prodrug under fed conditions [2].
The prodrug strategy successfully transforms cefetamet from an exclusively parenteral agent into an orally administered antibiotic while preserving its antimicrobial activity. Unlike some ester prodrugs that release potentially toxic alcohols, cefetamet pivoxil hydrolysis yields pivalic acid—a metabolite that undergoes rapid conjugation with carnitine and renal excretion without significant accumulation at therapeutic doses [5]. The active moiety cefetamet is eliminated predominantly unchanged via renal excretion, with approximately 88% of the absorbed dose recovered in urine as intact drug, primarily through glomerular filtration with a minor component of tubular secretion [2] [5]. This renal clearance mechanism necessitates dosage adjustment in patients with significant renal impairment but avoids the complex hepatic metabolism pathways that complicate drug interactions [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7